molecular formula C6H12O4S B14500705 4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione CAS No. 63082-77-9

4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione

Cat. No.: B14500705
CAS No.: 63082-77-9
M. Wt: 180.22 g/mol
InChI Key: FFNNTDFOYJVHHU-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione is an organic compound with a unique structure that includes a heterocyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione typically involves the condensation of specific precursors under controlled conditions. One common method involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction forms the heterocyclic core of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of catalytic sulfuric acid and isopropenyl acetate as an enol derivative of acetone can also be employed .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione stands out due to its specific heterocyclic structure and the range of reactions it can undergo.

Properties

IUPAC Name

4,7-dimethyl-1,3,2-dioxathiepane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-5-3-4-6(2)10-11(7,8)9-5/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNNTDFOYJVHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OS(=O)(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595138
Record name 4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63082-77-9
Record name 4,7-Dimethyl-1,3,2lambda~6~-dioxathiepane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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